3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate
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Overview
Description
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a methoxyphenyl group, and a methylbenzenesulfonate moiety
Mechanism of Action
Target of action
The compound belongs to the class of organic compounds known as benzenesulfonates, which are organic compounds containing a sulfonic acid (or a derivative) that is linked directly to a benzene ring .
Mode of action
Benzenesulfonates are often used as intermediates in the production of other chemicals, including dyes, optical brighteners, and pharmaceuticals . They can participate in various chemical reactions, particularly those involving electron-rich aromatic compounds .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its specific targets, which are currently unknown. Benzenesulfonates can potentially undergo metabolic transformations involving conjugation or hydroxylation .
Pharmacokinetics
The solubility, absorption, distribution, metabolism, and excretion of benzenesulfonates can be influenced by factors such as their molecular size, charge, lipophilicity, and the presence of functional groups .
Result of action
Without specific information on the compound’s targets and mode of action, it’s difficult to predict its molecular and cellular effects. Benzenesulfonates can potentially interact with various enzymes, receptors, and transport proteins, leading to diverse biological effects .
Action environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals. For example, the reactivity of benzenesulfonates can be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base, followed by sulfonation with 4-methylbenzenesulfonyl chloride under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
- 3-(3-Methoxyphenyl)-2-(4-(tetrazolo[1,5-a]quinolin-4-ylmethoxy)phenyl)thiazolidin-4-one
- 6MNEP, MBDM, and DACS compounds
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6S/c1-15-4-11-20(12-5-15)31(26,27)30-19-10-13-21-22(14-19)29-16(2)23(24(21)25)17-6-8-18(28-3)9-7-17/h4-14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXMQFZGWPWLNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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